![molecular formula C30H23N B13984047 N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline is an organic compound with a complex structure characterized by multiple phenyl groups attached to an aniline core. This compound is known for its applications in various fields, including optoelectronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where phenylboronic acid reacts with 4-iodophenol in the presence of a palladium catalyst and a base like potassium carbonate . This reaction forms the biphenyl structure, which is then further functionalized to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.
化学反応の分析
Types of Reactions
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline has several scientific research applications:
Optoelectronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Materials Science: The compound’s semiconducting properties make it suitable for research in organic field-effect transistors (OFETs) and thin-film transistors (TFTs).
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用機序
The mechanism of action of N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline in optoelectronic devices involves its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, enhancing its efficiency and performance. The molecular structure allows for efficient charge transport and stability under operating conditions .
類似化合物との比較
Similar Compounds
N,N′-Tetra(4-biphenyl)benzidine: Known for its use in OLEDs as a hole transport material.
4-Phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline: Another compound with similar applications in optoelectronics.
Uniqueness
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline stands out due to its unique structural arrangement, which provides enhanced stability and performance in optoelectronic applications. Its multiple phenyl groups contribute to its high thermal and chemical stability, making it a preferred choice for advanced materials research.
特性
分子式 |
C30H23N |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C30H23N/c1-3-7-23(8-4-1)24-11-13-25(14-12-24)26-15-17-27(18-16-26)28-19-21-30(22-20-28)31-29-9-5-2-6-10-29/h1-22,31H |
InChIキー |
YQBMNVBKQSDJHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


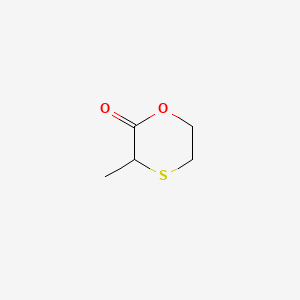

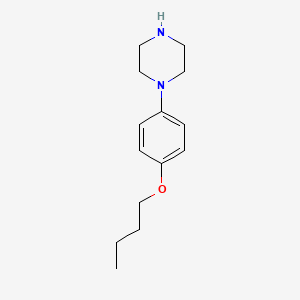
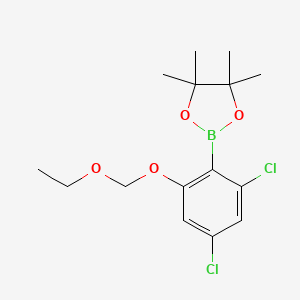

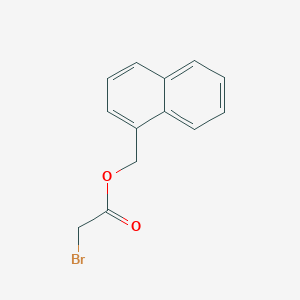
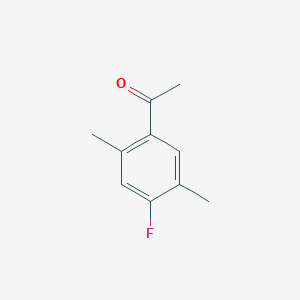
![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)


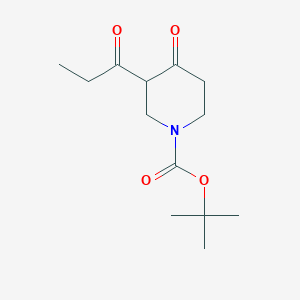
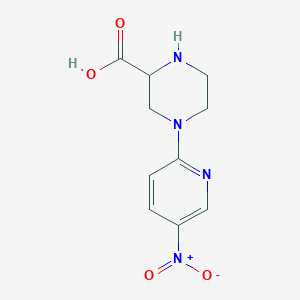
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

